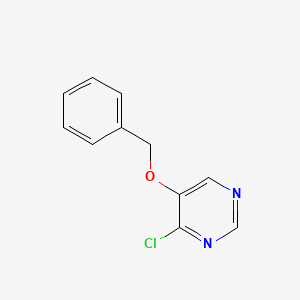

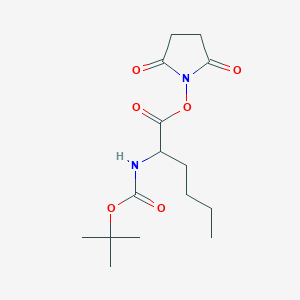

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Vue d'ensemble

Description

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a compound that is part of a broader class of 5-substituted-1H-tetrazoles, which are known for their utility in various fields including medicinal chemistry, coordination chemistry, and organic synthesis. These compounds are often used as metabolism-resistant isosteric replacements for carboxylic acids due to their similar acidity but with increased lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of tetrazolic compounds can be achieved through various methods. For instance, electrooxidative/Michael-type sequential reactions have been utilized to create polyfunctional tetrazolic thioethers, starting from dihydroxybenzenes and using 1-phenyl-5-mercaptotetrazole as a nucleophile. This method is environmentally friendly and exhibits high atom economy, indicating a sustainable approach to synthesizing such compounds . Additionally, the synthesis of metal complexes with tetrazole ligands has been demonstrated, where 1-(4-Hydroxyphenyl)-5-mercaptotetrazole acts as a versatile ligand capable of forming monodentate or bidentate bonds with metal ions, leading to the formation of various coordination compounds .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite complex, as evidenced by the synthesis of metal complexes where the tetrazole ligands exhibit different bonding modes to metal centers. For example, in some complexes, the ligands bond via nitrogen atoms, while in others, they bond via sulfur atoms. The coordination geometry around the metal centers is typically octahedral . The structure of tetrazole derivatives is also crucial in determining their reactivity and potential applications in medicinal chemistry and materials science .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, which are essential for their functionalization and application in different domains. The reactivity of tetrazoles allows for the formation of coordination compounds, as well as the synthesis of novel derivatives with potential biological activity. For instance, the synthesis of a quinoline derivative incorporating a 5-mercapto-1-substituted tetrazole moiety has been reported, which was further characterized and evaluated for anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the photoluminescence and magnetic properties of metal complexes with tetrazole ligands have been investigated, revealing interesting optical and magnetic behaviors . Additionally, the thermal behavior of tetrazole-containing compounds can be studied using techniques such as TGA and DSC, providing insights into their stability and potential applications .

Applications De Recherche Scientifique

-

Photodynamic Therapy and Cell Imaging

- Field : Biomedical Research

- Application Summary : New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

- Methods of Application : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their nature was examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

- Results : The significant photophysical data of all synthesized derivatives was accessed to examine the cell imaging and cytotoxicity against two cancer cell lines. The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest these new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .

-

Silica-based Nanoparticles

- Field : Nanotechnology

- Application Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .

- Results : These applications have been selected for demonstrating the role of the surface modification step on the various properties of the silica surface .

-

Porphyrin-Biomacromolecule Conjugates

- Field : Chemical Biology

- Application Summary : Research has focused on developing covalent conjugation techniques to tether porphyrinoid units to various biomacromolecules . This has potential applications in materials and especially in light-responsive biomedicine that targets cancer tissue selectively .

- Methods of Application : The key synthetic approaches employed in recent decades to conjugate porphyrinoids with oligonucleotides and peptides/proteins are detailed . These include bioorthogonal chemistry (e.g., using phosphoramidites) that drive solid-phase ON synthesis or conducting post-synthesis modifications and subsequent reactions (such as amide couplings, hydrazide-carbonyl reactions, and click chemistry) .

- Results : While the ON-porphyrin conjugates have largely been explored for programmed nanostructure self-assembly and artificial light-harvesting applications, there are some reports of ON-porphyrin systems targeting clinically translational applications (e.g., antimicrobial biomaterials and site-specific nucleic acid cleavage) .

-

Metal-Organic Frameworks (MOFs)

- Field : Materials Science

- Application Summary : In situ porphyrin ligand substitution has been designed and realized in a Hf-biphenyl dicarboxylic as a strategy for improving the charge separation efficiency and increasing the amounts of active sites . This is particularly relevant for the photocatalytic application of MOFs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Diagnostic and Therapeutic Applications

- Field : Biomedical Applications

- Application Summary : Metal organic frameworks (MOFs) contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions . Porphyrin, as an organic linker with interesting photochemical and photophysical properties, attracted the attention of many for engineering the potent multifunctional porphyrinic metal organic frameworks (PMOFs) .

- Methods of Application : The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry . A large number of approaches were conducted for designing robust practical PMOFs with a wide range of applications .

- Results : PMOFs have been used as diagnostic agents, therapeutic platforms, and drug delivery vehicles .

Propriétés

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFHEXRJFFDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545863 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

CAS RN |

23249-95-8 | |

| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)